

Spectroscopic characterization differences between 7-azaindole and 3-iodo-7-azaindole

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Compound of Interest

Compound Name: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS No.: 1190322-08-7
Cat. No.: B1501987

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Spectroscopic Characterization Guide: 7-Azaindole vs. 3-Iodo-7-azaindole

Executive Summary & Chemical Identity[1]

The transition from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to its 3-iodo derivative represents a critical functionalization step in drug discovery. The 3-position is the most nucleophilic site on the pyrrole ring, making it the primary target for electrophilic aromatic substitution (SEAr). This guide details the spectroscopic signatures required to validate this transformation, distinguishing the starting material from the product with high confidence.

Chemical Identity Comparison[1][2][3][4][5]

Feature	7-Azaindole	3-Iodo-7-azaindole
Structure	Bicyclic heteroaromatic (Bioisostere of purine)	Halogenated intermediate (Cross-coupling precursor)
Formula	ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">	
Mol. Weight	118.14 g/mol	244.03 g/mol
Melting Point	106 °C	190–194 °C
Appearance	White to off-white crystals	Off-white to beige solid
Key Reactivity	Nucleophilic at C-3	Electrophilic at C-3 (Suzuki/Sonogashira coupling)

Spectroscopic Characterization Differences

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][14][15]

The most definitive confirmation of iodination is the disappearance of the C-3 proton signal and the simplification of the C-2 proton splitting pattern.

H NMR (Proton)

- 7-Azaindole: The pyrrole ring protons (H-2 and H-3) form a characteristic pair of doublets (or broad singlets depending on solvent/exchange) with a coupling constant of Hz. H-3 is typically the most upfield aromatic signal (~6.5 ppm).
- 3-Iodo-7-azaindole: The H-3 signal disappears completely. Consequently, the H-2 proton, which was previously coupled to H-3, collapses from a doublet into a sharp singlet. This H-2 singlet typically shifts downfield (deshielding) due to the electron-withdrawing inductive effect of the iodine atom, despite the heavy atom's shielding anisotropy.

Proton Position	7-Azaindole (ppm, DMSO-)	3-Iodo-7-azaindole (ppm, DMSO-)	Diagnostic Change
H-2	~7.41 (d, Hz)	~7.80 (s)	Doublet Singlet; Downfield shift
H-3	~6.50 (d, Hz)	Absent	Disappearance of Signal
H-4	~7.93 (d)	~7.60 - 8.00 (d)	Minor shift (steric/electronic)
H-5	~7.09 (dd)	~7.15 - 7.25 (dd)	Retains coupling pattern
H-6	~8.32 (d)	~8.35 (d)	Minimal change

C NMR (Carbon)

The "Heavy Atom Effect" of iodine is critical here. While electronegative substituents usually shift carbons downfield (deshielding), iodine often causes a significant upfield shift (shielding) of the attached carbon (C-3) due to spin-orbit coupling.

- C-3 in 7-Azaindole: ~100 ppm.
- C-3 in 3-Iodo-7-azaindole: Typically shifts upfield to ~55–60 ppm. This is a counter-intuitive but highly diagnostic feature of heteroaromatic iodides.

B. Mass Spectrometry (MS)

- Mass Defect: Iodine has a significant mass defect. The mass shift is not just +126 (126.904 - 1.008), but the isotopic pattern is unique.
- Isotopic Pattern: Unlike Chlorine (

3:1) or Bromine (

1:1), Iodine is monoisotopic (

). You will not see an M+2 isotope peak.

- Fragmentation: In MS/MS (ESI+), the 3-iodo derivative often shows a characteristic neutral loss of the iodine radical (, 127 Da) or HI (128 Da), regenerating the 7-azaindole radical cation or cation.

C. UV-Vis & Fluorescence

- UV-Vis Absorbance: The introduction of iodine extends the polarizability of the system, typically causing a bathochromic shift (redshift) of 5–15 nm in the absorption maximum () compared to the parent 7-azaindole (nm).
- Fluorescence Quenching: 7-Azaindole is known for its dual fluorescence (monomer vs. tautomer). However, the Heavy Atom Effect of iodine facilitates Intersystem Crossing (ISC) from the excited singlet state () to the triplet state (). This significantly quenches fluorescence in the 3-iodo derivative, reducing the quantum yield () drastically compared to the parent compound.

Experimental Protocol: Synthesis & Validation

Protocol: Iodination of 7-Azaindole

Objective: Selective C-3 iodination using N-Iodosuccinimide (NIS).

Reagents:

- 7-Azaindole (1.0 eq)

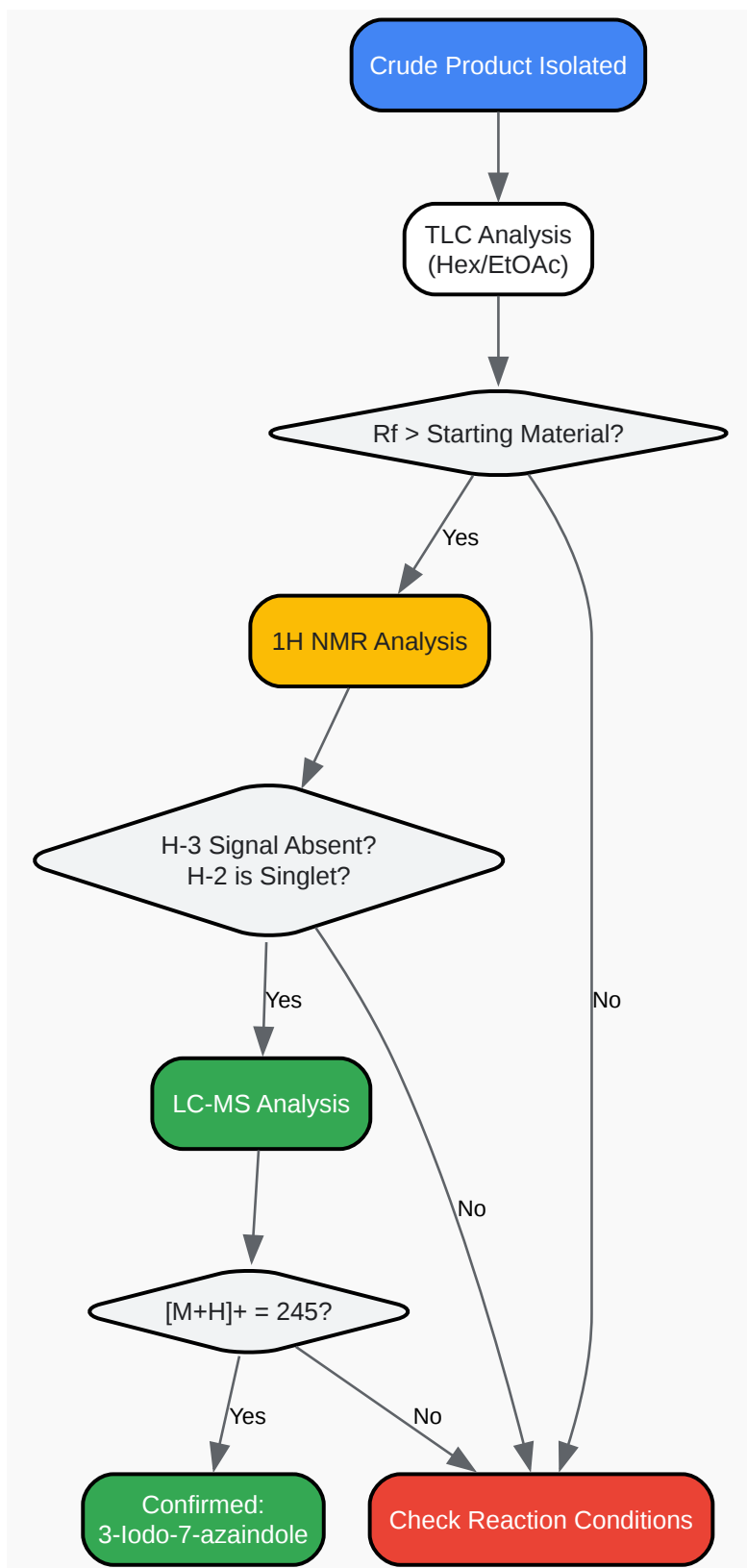
- N-Iodosuccinimide (NIS) (1.05 eq)
- Solvent: DMF or Acetone (0.1 M concentration)
- Workup: EtOAc,
(sat. aq), Brine.

Workflow:

- Dissolution: Dissolve 7-azaindole in DMF at room temperature (RT).
- Addition: Add NIS portion-wise over 10 minutes. The reaction is typically fast (30 min to 2 hours).
- Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). 3-Iodo product is usually less polar (higher R_f) than the starting material.
- Quench: Pour mixture into water. If precipitate forms, filter. If not, extract with EtOAc.
- Wash: Wash organic layer with saturated sodium thiosulfate () to remove excess iodine (removes yellow/brown tint).
- Isolation: Dry over CaH_2 , concentrate. Recrystallize from Ethanol/Water if necessary.

Validation Logic Tree

Use the following logic to confirm the product identity.

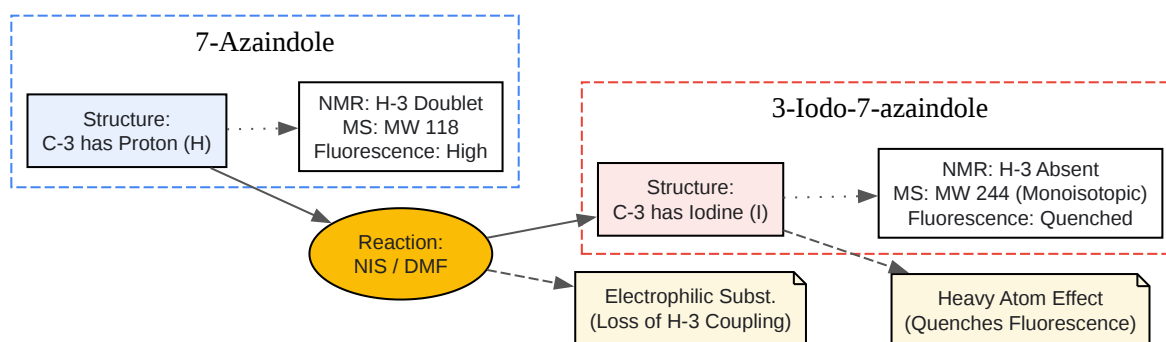


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Caption: Step-by-step decision matrix for validating the conversion of 7-azaindole to 3-iodo-7-azaindole.

Visualizing the Structural & Spectral Logic

The following diagram illustrates the structural changes and their direct impact on the spectroscopic data.



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Caption: Correlation between structural modification (iodination) and observable spectroscopic shifts.

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